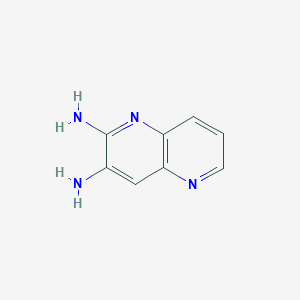

1,5-Naphthyridine-2,3-diamine

Description

1,5-Naphthyridine-2,3-diamine is a bicyclic aromatic compound featuring a naphthyridine core with amino substituents at the 2- and 3-positions. Its molecular formula is C₈H₇N₃, with a molecular weight of 145.16 g/mol. For instance, chlorinated naphthyridines (e.g., 1-chloro-2,6-naphthyridine) undergo amination to yield diamines under basic conditions, as seen in related studies .

The compound’s applications span medicinal chemistry and materials science. Naphthyridine derivatives are noted for their biological activity (e.g., anticancer, antiviral) and utility in optoelectronic technologies due to their conjugated π-systems .

Properties

IUPAC Name |

1,5-naphthyridine-2,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-5-4-7-6(12-8(5)10)2-1-3-11-7/h1-4H,9H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXKSHQOGRBLPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C(=N2)N)N)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503683 | |

| Record name | 1,5-Naphthyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50786-31-7 | |

| Record name | 1,5-Naphthyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Naphthyridine-2,3-diamine can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the Gould-Jacobs reaction between 3-aminopyridine and diethyl methylenemalonate followed by thermal cyclization can yield 1,5-naphthyridine derivatives . Another method involves the aza-Diels-Alder reaction activated by Lewis acids, which can produce tetrahydro-1,5-naphthyridine derivatives .

Industrial Production Methods

Industrial production of 1,5-naphthyridine-2,3-diamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthyridine-2,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthyridine oxides.

Reduction: Reduction reactions can yield reduced naphthyridine derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the naphthyridine ring.

Cross-Coupling Reactions: These reactions can form carbon-carbon bonds, leading to more complex structures.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

1,5-Naphthyridine derivatives have demonstrated potent antimicrobial properties. For instance, compounds derived from this scaffold have shown efficacy against various pathogens, including multi-drug resistant strains of Mycobacterium tuberculosis and Trichomonas vaginalis. A notable example is the compound synthesized by Sriram et al., which exhibited higher antitubercular activity than isoniazid . Table 1 summarizes key antimicrobial studies:

Antiparasitic Activity

Research has identified 1,5-naphthyridines as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K), a critical enzyme for the malaria parasite's survival. Structure-activity relationship (SAR) studies revealed that specific substitutions at the 2 and 8 positions enhanced activity against drug-resistant strains . Key findings are presented in Table 2:

Chemical Applications

Ligands in Coordination Chemistry

1,5-Naphthyridine compounds serve as ligands in coordination chemistry due to their ability to form stable complexes with metal ions. This property is exploited in analytical chemistry for sensing applications and catalysis. They are particularly useful as hydrogen acceptors in various chemical reactions .

Organic Electronics

The compound has potential applications in organic light-emitting diodes (OLEDs) and solar cells due to its electronic properties. Its ability to act as a semiconductor makes it a candidate for use in next-generation electronic devices .

Case Study 1: Antimicrobial Efficacy

A study evaluated several naphthyridine derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that some compounds exhibited significant inhibitory effects with IC50 values ranging from 1.7 to 13.2 µg/mL against DNA gyrase, suggesting their potential as antibiotic agents .

Case Study 2: Antimalarial Activity

In a preclinical study involving humanized mouse models infected with Plasmodium falciparum, a series of 1,5-naphthyridine derivatives were tested for their ability to reduce parasitemia. One compound showed an impressive reduction of up to 80%, highlighting the therapeutic potential of these derivatives against malaria .

Mechanism of Action

The mechanism of action of 1,5-naphthyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity .

Comparison with Similar Compounds

Table 1: Key Properties of 1,5-Naphthyridine-2,3-diamine and Analogues

Reactivity and Spectral Analysis

- NMR Spectroscopy: 1,5-Naphthyridine-2,3-diamine: Specific spectral data are unavailable, but ¹³C-NMR of related diamines (e.g., N-(2-aminoethyl)propane-1,3-diamine) shows distinct amidine proton shifts and signal broadening in macrocyclic derivatives due to conformational flexibility . Benzo[g]quinoxaline derivatives: Characterized by aromatic proton signals (δ 7.5–8.5 ppm) and carbonyl resonances in ¹³C-NMR, aiding in structural confirmation .

- Condensation Reactions: Propane-1,3-diamine analogues form macrocycles with triethyl orthoformate, producing mixtures of oligomers and cyclic products .

Physical and Chemical Properties

- Solubility and Stability: Naphthyridine diamines are typically polar, with moderate solubility in polar solvents (e.g., DMSO, methanol). Stability is influenced by substituents; for example, halogenated derivatives (e.g., 2,8-dichloro-1,5-naphthyridine) require inert storage conditions .

- Thermal Properties :

- Melting points for simple naphthyridines range from 100–300°C, varying with substitution patterns .

Biological Activity

1,5-Naphthyridine-2,3-diamine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Overview of 1,5-Naphthyridine-2,3-diamine

1,5-Naphthyridine-2,3-diamine is characterized by its fused naphthyridine structure, which contributes to its reactivity and biological potential. The compound has been studied for its interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

- Mechanism of Action : The antimicrobial properties of 1,5-naphthyridine-2,3-diamine are believed to stem from its ability to inhibit bacterial enzymes and disrupt cellular processes. It can act as a ligand to bind specific enzymes, thereby modulating their activity.

-

Research Findings :

- A study highlighted that derivatives of naphthyridine exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that certain substitutions on the naphthyridine ring enhanced antimicrobial efficacy .

- Another investigation found that a derivative of 1,5-naphthyridine-2,3-diamine demonstrated potent antitubercular activity against multidrug-resistant strains of Mycobacterium tuberculosis, outperforming traditional antibiotics like isoniazid .

Anticancer Activity

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth .

-

Case Studies :

- In vitro studies revealed that 1,5-naphthyridine-2,3-diamine derivatives exhibited significant antiproliferative activity against various cancer cell lines. For instance, certain compounds showed IC50 values in the low micromolar range against breast and lung cancer cell lines .

- Research indicated that these compounds could inhibit the activity of kinases involved in cancer progression, suggesting a potential role as targeted therapies in oncology .

Anti-inflammatory Activity

- Mechanism of Action : The anti-inflammatory properties are linked to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

-

Research Findings :

- A study demonstrated that specific derivatives exhibited significant anti-inflammatory effects in animal models, reducing edema induced by carrageenan and zymosan. The effective doses were comparable to those of glucocorticoids .

- Structure-activity relationship analyses revealed that modifications at specific positions on the naphthyridine ring significantly influenced anti-inflammatory potency .

Summary of Biological Activities

| Biological Activity | Mechanism | Notable Findings |

|---|---|---|

| Antimicrobial | Enzyme inhibition | Potent against S. aureus, E. coli, and MDR-TB |

| Anticancer | Apoptosis induction | Significant antiproliferative effects on cancer cell lines |

| Anti-inflammatory | Cytokine inhibition | Comparable efficacy to glucocorticoids in reducing edema |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,5-Naphthyridine-2,3-diamine, and how can reaction conditions be optimized?

- Methodology :

- Start with halogenated naphthyridine precursors (e.g., 1-chloro-1,5-naphthyridine derivatives) and employ nucleophilic substitution with ammonia or amines under controlled conditions. Potassium amide (KNH₂) in liquid ammonia at 33°C has been used for selective amination, yielding diamine derivatives .

- Optimize reaction time and stoichiometry to minimize byproducts. For example, trace FeCl₃ can enhance selectivity in amination reactions .

- Purify via column chromatography using polar stationary phases (e.g., silica gel) and non-aqueous solvent systems to avoid decomposition.

Q. What spectroscopic techniques are critical for characterizing 1,5-Naphthyridine-2,3-diamine?

- Methodology :

- Infrared (IR) and Raman Spectroscopy : Identify NH₂ bending (~1600–1650 cm⁻¹) and aromatic C-N stretching (~1350–1450 cm⁻¹) modes .

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substitution patterns. Aromatic protons adjacent to amino groups typically appear downfield (δ 8.0–9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₈H₈N₄; theoretical 160.09 g/mol) and fragmentation patterns.

Q. How should 1,5-Naphthyridine-2,3-diamine be handled to ensure stability and safety in the lab?

- Methodology :

- Store in airtight, light-resistant containers under inert gas (e.g., N₂) at –20°C to prevent oxidation or moisture absorption .

- Use personal protective equipment (PPE): nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact. Acute toxicity data indicate moderate hazards, requiring emergency protocols for spills (e.g., neutralization with 5% acetic acid) .

Advanced Research Questions

Q. How can computational modeling predict substituent effects on 1,5-Naphthyridine-2,3-diamine’s reactivity?

- Methodology :

- Perform density functional theory (DFT) calculations to map electron density at reactive sites (e.g., C-2 and C-3 positions). Software like Gaussian or ORCA can model transition states for substitution reactions .

- Compare with experimental data (e.g., Hammett constants) to validate predictive accuracy. Chlorine substituents at specific positions, for example, increase electrophilicity and reaction rates in analogous naphthyridines .

Q. What strategies resolve discrepancies between X-ray crystallography and spectroscopic data for 1,5-Naphthyridine-2,3-diamine derivatives?

- Methodology :

- Cross-validate using multiple techniques:

- X-ray Diffraction (XRD) : Refine structures with SHELXL, accounting for hydrogen bonding and π-stacking interactions .

- Solid-State NMR : Compare crystallographic data with ¹⁵N CP/MAS NMR to detect polymorphic variations (e.g., differences in hydrogen-bond networks) .

- For ambiguous cases, employ temperature-dependent IR to monitor conformational changes .

Q. How does the electronic structure of 1,5-Naphthyridine-2,3-diamine influence its biological activity in medicinal chemistry?

- Methodology :

- Synthesize analogs with electron-withdrawing/donating groups (e.g., NO₂, OMe) and assess binding to biological targets (e.g., topoisomerases) via isothermal titration calorimetry (ITC) .

- Correlate calculated HOMO/LUMO gaps with experimental IC₅₀ values. Derivatives with lower LUMO energies often exhibit enhanced DNA intercalation, as seen in antiproliferative studies of similar naphthyridines .

Q. What catalytic systems enable regioselective functionalization of 1,5-Naphthyridine-2,3-diamine?

- Methodology :

- Use transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions. For example, Suzuki-Miyaura coupling at C-4 or C-7 positions requires bulky ligands (e.g., XPhos) to direct regioselectivity .

- Optimize solvent polarity (e.g., DMF vs. THF) to stabilize intermediates. Polar aprotic solvents enhance yields in Pd-catalyzed aminations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.